1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone

Description

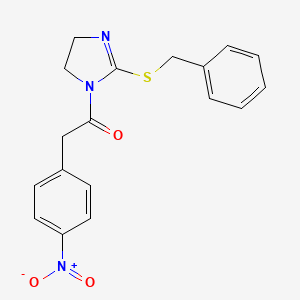

The compound 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone features a 4,5-dihydroimidazole core substituted with a benzylthio group at position 2 and a 4-nitrophenylacetyl group at position 1. Its synthesis likely involves alkylation or nucleophilic substitution reactions, as evidenced by similar protocols for imidazole derivatives (e.g., benzyl chloride reactions with thiol-containing precursors under basic conditions) . Key structural characteristics include:

- 4,5-Dihydroimidazole ring: A partially saturated heterocycle, enhancing conformational rigidity compared to fully aromatic imidazoles.

- 4-Nitrophenyl group: A strong electron-withdrawing moiety that influences electronic properties and may confer bioactivity (e.g., antimicrobial or DNA-interacting effects) .

Properties

IUPAC Name |

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-17(12-14-6-8-16(9-7-14)21(23)24)20-11-10-19-18(20)25-13-15-4-2-1-3-5-15/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHFANRVVXMVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone is a complex organic compound characterized by its unique structural features, including an imidazole ring and a benzylthio group. The presence of these functional groups suggests potential biological activities, making it an interesting candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 316.38 g/mol. The structure consists of:

- Imidazole Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Benzylthio Group : Enhances lipophilicity and may influence bioavailability.

- Nitrophenyl Moiety : Potentially involved in electron-withdrawing effects that can modulate biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Compounds with imidazole rings often interact with various receptors, including neurotransmitter and enzyme receptors.

- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) has been observed in related compounds, suggesting similar activity for this compound.

- Antioxidant Activity : Preliminary studies indicate that imidazole derivatives may exhibit significant antioxidant properties.

Biological Activity Overview

Research indicates that related compounds exhibit various biological activities, which can provide insights into the potential efficacy of this compound:

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of imidazole derivatives on human cancer cell lines, compounds similar to this compound demonstrated significant growth inhibition. For instance, an analogue showed an IC50 value lower than that of standard anticancer drugs like doxorubicin, indicating strong potential for further development in oncological therapies.

Case Study 2: Antimicrobial Properties

Another study focused on the antibacterial activity of thiazole and imidazole derivatives revealed promising results against gram-positive and gram-negative bacteria. The presence of the benzylthio group in related compounds enhanced their antimicrobial efficacy compared to non-thioether counterparts.

Research Findings

Recent investigations into the pharmacological profiles of imidazole derivatives have highlighted:

- Structure-Activity Relationship (SAR) : Modifications in substituents significantly affect biological activity; for example, electron-withdrawing groups like nitro enhance potency.

- In Silico Studies : Computational modeling suggests that this compound may effectively bind to target proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) 4,5-Dihydroimidazole vs. Benzimidazole

- However, removal of the acetyl group during synthesis (as observed in benzimidazole derivatives) suggests that the target compound’s acetyl group may require stabilization strategies .

- Benzimidazole Derivatives : Fully aromatic systems exhibit stronger π-stacking but may suffer from rapid oxidative degradation.

(b) Imidazole vs. Triazole Derivatives

- Triazole analogs (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ) feature an additional nitrogen atom, enhancing hydrogen-bonding capacity. However, the target compound’s dihydroimidazole core offers a balance between rigidity and solubility .

Substituent Effects

(a) Nitro Group Positioning

- The target compound’s 4-nitrophenyl group contrasts with 3,4,5-trimethoxyphenyl substituents in . Nitro groups increase electrophilicity, favoring interactions with electron-rich biological targets, while methoxy groups enhance solubility via polarity .

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone () shares the 4-nitrophenyl group but uses a pyrazole core. This compound demonstrated potent DNA photocleavage, suggesting the nitro group’s role in bioactivity .

(b) Trifluoromethyl vs. Benzylthio Groups

- The analog (4-nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone () replaces benzylthio with a trifluoromethylbenzylthio group.

Physicochemical Properties

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone?

- The synthesis typically involves:

- Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under reflux conditions .

- Thioether linkage : Reaction of 4-nitrobenzyl chloride with the imidazole intermediate using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to enhance nucleophilicity .

- Ketone functionalization : Coupling the intermediate with 4-nitrophenyl ethanone via nucleophilic acyl substitution.

- Characterization via , , and mass spectrometry (MS) is critical for confirming structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : identifies proton environments (e.g., benzylthio protons at δ 3.5–4.0 ppm, aromatic protons from the 4-nitrophenyl group at δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]⁺ for C₁₈H₁₅N₃O₃S).

- HPLC-PDA : Assesses purity (>95%) and detects byproducts .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity testing : MTT assay on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for thioether formation .

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may accelerate imidazole ring closure .

- Temperature control : Stepwise heating (e.g., 60°C for imidazole formation, 80°C for ketone coupling) minimizes side reactions .

Q. What mechanistic insights explain its potential interaction with biological targets?

- Molecular docking : Simulate binding to COX-2 or AChE active sites to identify key interactions (e.g., hydrogen bonding with the nitro group) .

- Kinetic studies : Measure inhibition constants () using Lineweaver-Burk plots to determine competitive/non-competitive mechanisms .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in structure-activity relationship (SAR) studies?

- Substituent effects : Compare analogs with halogen (Cl, F) or methoxy groups on the phenyl ring to assess potency shifts .

- Bioisosteric replacement : Replace the benzylthio group with methylthio or arylthio to evaluate metabolic stability .

Q. What methodologies assess its stability under physiological or environmental conditions?

- Forced degradation studies : Expose to acidic/alkaline hydrolysis, UV light, or oxidative stress (H₂O₂) and monitor degradation via LC-MS .

- Environmental fate analysis : Measure hydrolysis half-life in aqueous buffers (pH 4–9) and soil adsorption coefficients () .

Q. How can computational tools predict its physicochemical properties and toxicity?

- ADMET prediction : Use SwissADME or ProTox-II to estimate logP, bioavailability, and hepatotoxicity .

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .

Q. How can contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?

- Meta-analysis : Compare datasets from multiple assays (e.g., enzyme vs. cell-based) to identify confounding factors (e.g., solvent interference in cell viability assays) .

- Dose-response validation : Replicate studies with standardized protocols (e.g., fixed concentrations, controlled pH) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.